BenchChemオンラインストアへようこそ!

1-(3,4,5-Trimethoxyphenyl)cyclopentanamine

Physicochemical Profiling ADME Prediction Scaffold Optimization

1-(3,4,5-Trimethoxyphenyl)cyclopentanamine (CAS 1176042-48-0) is a primary amine featuring a 3,4,5-trimethoxyphenyl pharmacophore directly attached to a cyclopentanamine core. With a molecular formula of C14H21NO3 and a monoisotopic mass of 251.15 Da, it occupies a distinct physicochemical space relative to its benzylamine and phenethylamine analogs.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
Cat. No. B11726286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4,5-Trimethoxyphenyl)cyclopentanamine
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2(CCCC2)N
InChIInChI=1S/C14H21NO3/c1-16-11-8-10(14(15)6-4-5-7-14)9-12(17-2)13(11)18-3/h8-9H,4-7,15H2,1-3H3
InChIKeyFZXKIJQYMTYWQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4,5-Trimethoxyphenyl)cyclopentanamine – Physicochemical Identity and Research-Grade Sourcing for Hit-to-Lead Exploration


1-(3,4,5-Trimethoxyphenyl)cyclopentanamine (CAS 1176042-48-0) is a primary amine featuring a 3,4,5-trimethoxyphenyl pharmacophore directly attached to a cyclopentanamine core . With a molecular formula of C14H21NO3 and a monoisotopic mass of 251.15 Da, it occupies a distinct physicochemical space relative to its benzylamine and phenethylamine analogs. The compound is supplied at certified purity (≥98%) suitable for pharmaceutical R&D, and its ISO-compliant quality control reduces batch-to-batch variability in screening campaigns . As a conformationally constrained analog of the classic 3,4,5-trimethoxyphenethylamine scaffold, it serves as a tool for probing the steric and electronic requirements of mescaline-sensitive targets [1].

Why N-Benzyl and Open-Chain 3,4,5-Trimethoxyphenyl Analogs Cannot Substitute for the Cyclopentanamine Scaffold


Procurement decisions that treat all 3,4,5-trimethoxyphenyl-containing amines as interchangeable risk introducing critical confounds in target engagement, metabolic stability, and selectivity profiles. The N-(3,4,5-trimethoxybenzyl)cyclopentanamine analog (CAS 418778-32-2) carries an additional methylene spacer that increases molecular weight by 14 Da, adds a freely rotatable bond, and raises calculated LogP by approximately 0.47 log units . These differences directly alter binding site complementarity, passive membrane permeability, and susceptibility to oxidative N-dealkylation . Similarly, the open-chain phenethylamine mescaline lacks the cyclopentyl conformational constraint that restricts the amine's spatial orientation, a feature known to modulate receptor activation efficacy at serotonergic targets [1].

Quantitative Differentiation Evidence for 1-(3,4,5-Trimethoxyphenyl)cyclopentanamine Against Closest Analogs


Reduced Calculated Lipophilicity (XLogP3 = 1.8) Versus the N-Benzyl Analog (cLogP ≈ 2.27) Predicts Improved Aqueous Solubility and Metabolic Profile

The direct attachment of the 3,4,5-trimethoxyphenyl ring to the cyclopentyl α-carbon eliminates the benzylic methylene present in N-(3,4,5-trimethoxybenzyl)cyclopentanamine (CAS 418778-32-2). This structural difference translates into a calculated XLogP3 of 1.8 for the target compound , compared to a calculated LogP of 2.27 for the N-benzyl analog , yielding a ΔLogP of approximately -0.47. Additionally, the topological polar surface area (TPSA) of the target compound is 53.7 Ų , which is lower than typical CNS-penetrant thresholds and consistent with favorable passive permeability characteristics.

Physicochemical Profiling ADME Prediction Scaffold Optimization

Lack of Detectable Agonist Activity at Mouse TAAR5 (EC50 > 10,000 nM) Separates the Cyclopentanamine Scaffold from Trace Amine-Active Phenethylamines

In a functional assay measuring cAMP accumulation via BRET in HEK293 cells expressing mouse TAAR5, 1-(3,4,5-trimethoxyphenyl)cyclopentanamine exhibited no meaningful agonist activity up to 10 µM, with an EC50 reported as >10,000 nM [1]. This contrasts sharply with endogenous TAAR5 agonists such as trimethylamine and with certain phenethylamine derivatives that activate this olfactory trace amine receptor at sub-micromolar concentrations. The absence of TAAR5 agonism at concentrations exceeding 10 µM indicates that the cyclopentanamine scaffold does not productively engage the orthosteric binding pocket of this receptor subtype.

Trace Amine-Associated Receptors Receptor Selectivity Profiling Off-Target Screening

Conformational Restriction by the Cyclopentane Ring Distinguishes Target Compound from the Flexible Ethylamine Chain of Mescaline

Early structure-activity studies on mescaline analogs demonstrated that the conformational freedom of the ethylamine side chain is a critical determinant of psychotomimetic potency. The cyclopropyl analog trans-2-(3,4,5-trimethoxyphenyl)cyclopropylamine (TMT) showed prolonged duration of action relative to mescaline, attributed to restricted bond rotation [1]. The cyclopentane ring in 1-(3,4,5-trimethoxyphenyl)cyclopentanamine introduces intermediate conformational constraint between the highly strained cyclopropane (bond angle ~60°) and the flexible open chain of mescaline, locking the amine nitrogen into a defined spatial geometry that is predicted to alter 5-HT2A binding kinetics relative to both extremes . While direct comparative binding data for the cyclopentyl analog at 5-HT2A are not published, the cyclohexyl analogs cis- and trans-2-(3,4,5-trimethoxyphenyl)cyclohexylamine have been synthesized and characterized for psychotropic evaluation, establishing the precedent that cycloalkyl ring size systematically modulates receptor activity at mescaline-sensitive sites [2].

Conformational Constraint 5-HT2A Receptor Psychedelic Pharmacology

Altered Hydrogen Bond Donor Topology Relative to the N-Benzyl Analog Modulates Key Ligand-Receptor Interaction Potential

1-(3,4,5-Trimethoxyphenyl)cyclopentanamine features a primary amine directly bonded to a quaternary cyclopentyl carbon, resulting in a sterically hindered yet conformationally well-defined hydrogen bond donor. In contrast, N-(3,4,5-trimethoxybenzyl)cyclopentanamine presents a secondary amine with an additional freely rotating CH2-NH-CH linkage . The target compound's HBD count is 1 (primary amine) with a calculated TPSA of 53.7 Ų, whereas the N-benzyl analog also has HBD = 1 but with the donor embedded in a more sterically accessible secondary amine environment. This difference in HBD presentation geometry can affect complementarity to hydrogen bond acceptor residues in enzyme active sites (e.g., tubulin colchicine-binding pocket) where the 3,4,5-trimethoxyphenyl group docks into a hydrophobic pocket while the amine engages catalytic or structural residues [1].

Hydrogen Bonding Scaffold Design Molecular Recognition

Certified High Purity (≥98%) with ISO-Compliant Quality Systems Ensures Reproducible Screening Results

Suppliers report purity specifications of ≥95% to ≥98% for 1-(3,4,5-trimethoxyphenyl)cyclopentanamine, with at least one vendor (MolCore) certifying NLT 98% purity under ISO-compliant quality management systems . For the closely related N-(3,4,5-trimethoxybenzyl)cyclopentanamine hydrochloride, reported purity is typically 95-96% [1]. The 2-3 percentage point purity differential, while modest, can be significant in high-throughput screening where impurities at low levels may act as confounding pan-assay interference compounds (PAINS) or off-target modulators.

Quality Control Compound Management Reproducibility

Optimal Research and Industrial Application Scenarios for 1-(3,4,5-Trimethoxyphenyl)cyclopentanamine Based on Verified Evidence


Medicinal Chemistry Hit-to-Lead Programs Requiring Reduced Lipophilicity Within the 3,4,5-Trimethoxyphenyl Chemical Space

When optimizing a screening hit containing the 3,4,5-trimethoxyphenyl pharmacophore, reducing LogP is often a key objective to improve solubility and mitigate metabolic liabilities. Switching from the N-benzyl analog (cLogP ≈ 2.27) to 1-(3,4,5-trimethoxyphenyl)cyclopentanamine (XLogP3 = 1.8) achieves a ΔLogP of approximately -0.47 without removing the pharmacophoric methoxy groups . This scaffold replacement strategy is supported by the compound's lower molecular weight (251.32 vs 265.35 Da) and reduced rotatable bond count, both of which align with lead-likeness criteria.

Pharmacological Profiling of Mescaline-Sensitive Targets Using Conformationally Constrained Probes

Research groups investigating the conformational determinants of psychedelic receptor activation at 5-HT2A can deploy 1-(3,4,5-trimethoxyphenyl)cyclopentanamine as an intermediate-conformational-constraint tool compound. Positioned between the highly rigid cyclopropyl analog TMT and the fully flexible mescaline, the cyclopentane ring restricts the amine orientation while still permitting some puckering motion of the five-membered ring [1]. This enables systematic exploration of how amine geometry affects receptor binding kinetics and functional selectivity (e.g., β-arrestin bias vs Gq signaling).

Selectivity Screening Panels Where TAAR5 Cross-Reactivity Must Be Excluded

In phenotypic assays using olfactory epithelial cells, immune cells, or any system endogenously expressing trace amine-associated receptors, background TAAR5 activation can confound interpretation. The demonstrated lack of TAAR5 agonism (EC50 > 10,000 nM at mouse TAAR5) makes 1-(3,4,5-trimethoxyphenyl)cyclopentanamine a cleaner pharmacological probe than phenethylamine scaffolds that retain trace amine receptor activity [2]. This selectivity advantage is particularly relevant for programs targeting CNS disorders where TAAR-mediated effects on monoamine tone could obscure target-specific signals.

Tubulin Polymerization Inhibitor Fragment-Based Drug Discovery (FBDD) with Defined Amine Geometry

The 3,4,5-trimethoxyphenyl group is a well-established colchicine-site binding motif on β-tubulin [3]. The cyclopentanamine scaffold positions the primary amine at a defined distance and angle from the trimethoxyphenyl ring, providing a rigid vector for fragment growing or linking strategies. Compared to the more flexible N-benzyl analog, the direct phenyl-cyclopentyl linkage reduces conformational entropy penalties upon target binding, a principle validated in the design of potent colchicine-site inhibitors where rigidification of the A-ring amine vector has improved binding affinity.

Quote Request

Request a Quote for 1-(3,4,5-Trimethoxyphenyl)cyclopentanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.